Product packaging for Fluorescein-beta-d-glucopyranoside(Cat. No.:CAS No. 129787-63-9)

Fluorescein-beta-d-glucopyranoside

Cat. No.: B166504
CAS No.: 129787-63-9
M. Wt: 494.4 g/mol
InChI Key: NIPYQLPZPLBOLF-DRORJZQPSA-N
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Description

Significance of Fluorescent Glycosides in Biological Research

Fluorescent glycosides are invaluable tools in biological research, offering a non-invasive and highly sensitive method for studying a wide range of biological processes. scispace.com Glycosides, in general, are molecules in which a sugar is bound to another functional group via a glycosidic bond. numberanalytics.com The fluorescent characteristic is introduced by attaching a fluorophore, a molecule that can re-emit light upon light excitation. scispace.com

The significance of these compounds lies in their ability to serve as substrates for specific enzymes known as glycosidases. nih.gov These enzymes cleave the glycosidic bond, releasing the sugar and the aglycone (the non-sugar part). researchgate.net In the case of fluorescent glycosides, the uncleaved molecule is typically non-fluorescent or has very low fluorescence. However, upon enzymatic cleavage, the liberated fluorophore becomes highly fluorescent. This "turn-on" mechanism provides a direct and quantifiable signal of enzyme activity.

This principle has been widely applied in various research areas, including:

Enzyme kinetics and inhibitor screening: Researchers can monitor the rate of fluorescence increase to determine enzyme activity and to screen for potential inhibitors.

Cell sorting and imaging: Cells with higher glycosidase activity can be identified and sorted based on their fluorescence. This is particularly useful in microbiology and cell biology.

Medical diagnostics: The activity of certain glycosidases can be indicative of disease states, making fluorescent glycosides potential diagnostic markers.

The versatility of fluorescent glycosides is further enhanced by the ability to modify both the sugar and the fluorophore components, allowing for the design of probes with specificities for different enzymes and with varied photophysical properties.

Overview of Fluorescein-beta-D-glucopyranoside as a Fluorogenic Probe

This compound is a prime example of a fluorogenic probe designed for the detection of β-glucosidase activity. abcam.comabcam.com In its intact form, the molecule consists of a fluorescein (B123965) core linked to a glucose molecule through a β-glycosidic bond. This linkage effectively quenches the fluorescence of the fluorescein moiety.

The core principle of its function is the enzymatic hydrolysis of the glycosidic bond by β-glucosidase. This enzymatic action cleaves the glucose unit, liberating the highly fluorescent compound, fluorescein. abcam.com The resulting increase in fluorescence intensity is directly proportional to the β-glucosidase activity present in the sample. abcam.com This allows for the sensitive and real-time monitoring of the enzyme's function both in laboratory settings (in vitro) and within living cells (in vivo). abcam.com

The reaction proceeds in a sequential manner. Initially, β-glucosidase hydrolyzes Fluorescein-di-β-D-glucopyranoside to the less substituted and also fluorescent Fluorescein mono-β-D-glucopyranoside, and subsequently to fluorescein. thermofisher.comthermofisher.com This stepwise hydrolysis can be advantageous for studying enzyme kinetics where first-order kinetics are desirable. abcam.com

The excitation and emission wavelengths of the released fluorescein are approximately 490 nm and 514 nm, respectively, which are well within the detection range of standard fluorescence instrumentation. sigmaaldrich.comkrackeler.com This makes this compound and its di-glucoside counterpart highly sensitive and widely used substrates for quantifying β-glucosidase activity in various biological contexts. abcam.comthermofisher.com

Table 1: Properties of this compound

Property Value
Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol nih.gov
IUPAC Name 3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one nih.gov
Physical Form Solid abcam.com

| Solubility | Soluble in DMSO, ethanol, and water abcam.com |

Table 2: Properties of Fluorescein di-β-D-glucopyranoside

Property Value
Molecular Formula C32H32O15
Molecular Weight 656.59 g/mol medchemexpress.comsigmaaldrich.com
Synonym FDGlu sigmaaldrich.comsigmaaldrich.com
Excitation Wavelength (λex) 490 nm sigmaaldrich.comkrackeler.com
Emission Wavelength (λem) 514 nm ±10 nm in H2O sigmaaldrich.comkrackeler.com

| Physical Form | Solid sigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22O10 B166504 Fluorescein-beta-d-glucopyranoside CAS No. 129787-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYQLPZPLBOLF-DRORJZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Fluorescein Beta D Glucopyranoside

Strategies for Fluorescein-beta-D-glucopyranoside Synthesis

The creation of fluorescein-glucoside structures can be approached through various synthetic routes, ranging from sequential, multi-step processes to more streamlined one-pot reactions. The choice of strategy often depends on the desired final product, yield, and purity requirements.

Multi-Step Synthetic Routes for Fluorescein-Glucoside Scaffolds

Multi-step synthesis provides a controlled, stepwise approach to constructing complex fluorescein-glucoside molecules. A common strategy involves the initial preparation of key intermediates, which are then coupled in subsequent steps. For instance, a series of fluorescein-based β-C-glycosyl ketones have been synthesized through an aldol (B89426) condensation reaction. This method involves reacting a pre-synthesized β-C-glycosyl ketone with fluorescein (B123965) monoaldehyde under ambient conditions to yield the target compound. researchgate.netresearchgate.net

The synthesis of the fluorescein core itself is a foundational multi-step process, typically achieved through a Friedel-Crafts acylation reaction between resorcinol (B1680541) and phthalic anhydride, often using a catalyst like zinc chloride or methanesulfonic acid. nih.gov This core is then functionalized, for example, by introducing an aldehyde group to create fluorescein monoaldehyde, a crucial building block for conjugation with glycosides. researchgate.netresearchgate.net

One-Pot Synthetic Approaches for Fluorescein-Derived Glycosylketones

To enhance efficiency and yield, one-pot synthetic methods have been developed. These approaches combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. One such method is a multicomponent one-pot reaction that utilizes propargyl glycosides, fluorescein monoaldehyde, and aromatic amines with a copper(I) catalyst to efficiently produce fluorescein-based quinolone glycoconjugates. researchgate.net

Another facile one-pot synthesis produces fluorescein-based β-aminoglycosylketones. This reaction uses a 4,6-O-protected-C-glycoside, fluorescein-monoaldehyde, and various aromatic amines in the presence of potassium carbonate as a catalyst, resulting in good yields. researchgate.net These one-pot strategies represent an efficient and practical route for generating libraries of fluorescein glycoconjugates. researchgate.net

Synthetic Strategy Reactants Catalyst/Conditions Product Type Reference
Multi-Step Aldol Condensation β-C-glycosyl ketone, Fluorescein monoaldehydeAmbient conditionsFluorescein-based β-C-glycosyl ketone researchgate.netresearchgate.net
One-Pot Quinolone Synthesis Propargyl glycosides, Fluorescein monoaldehyde, Aromatic aminesCu(I)Fluorescein-based quinolone glycoconjugate researchgate.net
One-Pot Aminoglycosylketone Synthesis 4,6-O-protected-C-glycoside, Fluorescein monoaldehyde, Aromatic aminesPotassium carbonateFluorescein-based β-aminoglycosylketone researchgate.net

Synthesis of this compound Derivatives

Building upon the core fluorescein-glucoside scaffold, a variety of derivatives have been synthesized to modulate the molecule's properties and tailor it for specific functions. These modifications include altering the number of glycosidic units and attaching functional groups to the fluorescein ring.

Monoglycosylated Fluorescein Derivatives and their Esters

Monoglycosylated fluorescein derivatives, where a single sugar molecule is attached to the fluorescein core, are important compounds. They can function as fluorescent probes themselves or serve as intermediates for more complex structures. google.com The synthesis of alkyl ester and ether derivatives of fluorescein is a key method for creating these compounds. instras.com Alkylation of the carboxyl group (forming an ester) or the phenolic hydroxyl group (forming an ether) significantly impacts the molecule's chemical properties and its structural equilibrium between the fluorescent quinoid form and the non-fluorescent lactone form. instras.comacs.org For example, fluorescein mono-β-D-glucuronide is a well-known substrate used to detect glucuronidase activity. google.com

Di-glycosylated Fluorescein Derivatives for Specific Applications

Di-glycosylated derivatives feature two sugar moieties attached to the fluorescein molecule. A crucial aspect of their design is that the conversion of both hydroxyl groups on the fluorescein xanthene ring to glycosides forces the molecule into a colorless and non-fluorescent lactone structure. google.com This "caged" configuration is the basis for highly effective "off-on" fluorogenic substrates. Enzymatic hydrolysis of the glycosidic bonds releases the free fluorescein, restoring its highly fluorescent quinoid form. acs.org

The synthesis of these compounds typically involves reacting a fluorescein derivative with two or more equivalents of a protected, activated sugar. google.com A specific example is 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (PFB-FDG), a substrate designed for high selectivity. researchgate.net To ensure structural purity and avoid the formation of isomers, synthetic strategies analogous to those used for phthalocyanines, such as employing pre-formed 4,5-diglycosylated precursors, can be adapted. researchgate.netnih.gov

Functionalized Fluorescein Conjugates (e.g., Pentafluorobenzoylamino, N-acetyl)

To achieve higher specificity and unique functionalities, various groups can be conjugated to the fluorescein-glycoside structure.

Pentafluorobenzoylamino (PFB) Conjugates : These derivatives are synthesized to create highly selective enzyme substrates. The synthesis of 5-(Pentafluorobenzoylamino)fluorescein involves reacting an aminofluorescein intermediate with 5-pentafluorobenzoyl chloride. biosynth.com This PFB-modified fluorescein is then glycosylated to produce probes like PFB-FDG, which exhibits selectivity for human β-galactosidase over bacterial forms, a distinction attributed to steric hindrance within the enzyme's binding pocket. researchgate.net

N-acetyl Conjugates : The synthesis of N-acetyl-β-D-glucosaminides of fluorescein derivatives yields substrates specifically designed for the rate-assay of the enzyme N-acetyl-β-D-glucosaminidase. acs.org

Other Conjugates : The versatility of fluorescein chemistry allows for numerous other conjugations. Fluorescein isothiocyanate (FITC) is commonly used to label primary amino groups on proteins, such as in the synthesis of distinct insulin-FITC species for bioanalytical binding assays. nih.gov Another advanced application is the creation of Pt(IV) fluorescein conjugates, which act as prodrugs that release an active Pt(II) species upon reduction within cells. nih.gov

Derivative Type Key Structural Feature Synthetic Approach Primary Application Reference
Monoglycosylated One sugar moiety; may exist as ester or etherAlkylation/Acylation of one fluorescein hydroxyl groupEnzyme substrate; synthetic intermediate google.cominstras.com
Di-glycosylated Two sugar moieties on the xanthene ringGlycosylation of both fluorescein hydroxyls"Off-on" fluorogenic enzyme substrates google.comresearchgate.net
Pentafluorobenzoylamino PFB group attached to the fluorescein coreReaction of aminofluorescein with PFB-chlorideHighly selective enzyme substrates researchgate.netbiosynth.com
N-acetyl N-acetyl-glucosaminide moietyConjugation of N-acetyl-glucosamine to fluoresceinSubstrate for N-acetyl-β-D-glucosaminidase assay acs.org
Protein Conjugate Fluorescein linked to a protein (e.g., insulin)Reaction of FITC with protein amino groupsBioanalytical binding assays nih.gov

Oxidized Glucopyranoside Derivatives for Fluorescence Labeling Reactions

The chemical modification of the glucopyranoside ring through oxidation presents a strategic approach for creating derivatives suitable for fluorescence labeling. This process involves the selective conversion of hydroxyl groups on the sugar moiety into carbonyl groups, such as aldehydes or ketones, which can then serve as reactive handles for conjugation with other molecules.

Research has demonstrated the successful oxidation of synthetic cellulose (B213188) model compounds, including methyl β-D-glucopyranoside derivatives, at specific positions on the pyranose ring. researchgate.net Using methods like Swern oxidation or bromine/bis(tributyltin) oxide, hydroxyl groups at the C-6 position can be converted into 6-aldehyde groups, while positions C-2 and C-3 can be oxidized to form 3-keto and 2,3-diketo groups, respectively. researchgate.net These resulting carbonyl groups are then available for reaction with carbonyl-selective fluorescent markers, such as those containing amine functionalities, to achieve targeted labeling. researchgate.net This principle is directly applicable to this compound, where the introduction of a reactive carbonyl group onto the sugar portion would enable its covalent attachment to various substrates for fluorescence-based detection and analysis. The selective oxidation chemistry requires a careful application of protecting groups to ensure that only the desired hydroxyl groups are modified. researchgate.net

Table 1: Oxidation Reactions on Glucopyranoside Models

Original GroupOxidizing Agent/ConditionsResulting Functional GroupTarget Position(s)
Primary HydroxylSwern OxidationAldehydeC-6
Secondary HydroxylBromine/bis(tributyltin) oxideKeto, DiketoC-3, C-2/C-3

Fluorescein-Based Aminoglycosylketones and N-Glycosylamines

The synthesis of fluorescein-based glycoconjugates extends to the creation of β-aminoglycosylketones and N-glycosylamines, which are valued for their potential biological and material applications. researchgate.netcutn.ac.in

A facile, one-pot synthesis for fluorescein-based β-aminoglycosylketones has been developed. researchgate.net This method utilizes a 4,6-O-protected-C-glycoside, fluorescein-monoaldehyde, and various aromatic amines. The reaction proceeds efficiently in the presence of potassium carbonate as a catalyst, resulting in good yields of the desired products. researchgate.net All synthesized compounds are typically characterized using various spectral techniques to confirm their structure. researchgate.net

In a related synthetic avenue, a series of fluorescein-based N-glycosylamines has been synthesized. cutn.ac.inresearchgate.net The core reaction involves the condensation of a fluorescein amine with a partially protected D-glucose. cutn.ac.inresearchgate.net Physicochemical and morphological studies of these N-glycosylamines have revealed their potential to act as organogelators, capable of forming self-assembled nanofibers. researchgate.net

Table 2: Synthesis of Fluorescein-Based Aminoglycosylketones and N-Glycosylamines

Derivative TypeKey ReactantsCatalyst/Conditions
β-Aminoglycosylketones4,6-O-protected-C-glycoside, Fluorescein-monoaldehyde, Aromatic aminePotassium carbonate
N-GlycosylaminesFluorescein amine, Partially protected D-glucoseCondensation reaction

Fluorescein-Based Quinoline (B57606) Glycoconjugate Synthesis

A significant advancement in the modification of fluorescein glycosides is the synthesis of novel fluorescein-based quinoline glycoconjugates. tandfonline.comiscientific.org An efficient and practical route for this synthesis is a multicomponent, one-pot reaction. tandfonline.comresearchgate.net

This reaction involves three key components: a propargyl glycoside, fluorescein monoaldehyde, and an aromatic amine. tandfonline.com The synthesis is catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl). tandfonline.comiscientific.org Researchers have studied the reaction in various commercially available organic solvents, with tetrahydrofuran (B95107) being identified as a particularly effective medium when using 30 mol% of the copper chloride catalyst at reflux temperature (80°C). iscientific.orgiscientific.org This methodology provides a direct and efficient pathway to a new class of complex glycoconjugates that merge the fluorescent properties of fluorescein with the structural features of quinolines. tandfonline.comiscientific.org

Table 3: Multicomponent Synthesis of Fluorescein-Quinoline Glycoconjugates

Reactant 1Reactant 2Reactant 3Catalyst
Propargyl glycosideFluorescein monoaldehydeAromatic amineCopper(I) salt (e.g., CuCl)

Stereochemical Control in Glycosidic Bond Formation

The formation of the glycosidic bond is a critical step in the synthesis of this compound, and controlling its stereochemistry is paramount. The distinction between the β-anomer (as in the title compound) and the α-anomer is crucial, as stereochemistry plays a significant role in biological recognition and binding processes. nih.gov

The stereoselective synthesis of β-glycosides is a challenging area in carbohydrate chemistry. researchgate.net The outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the choice of protecting groups on the sugar, and the specific reaction conditions employed. researchgate.net Lewis acid-mediated nucleophilic addition to oxocarbenium ion intermediates is a common strategy, where the stereochemical outcome can be directed by the chosen reagents and conditions. researchgate.net

For the synthesis of aryl β-D-glucopyranosides, stereospecific reactions have been developed that yield the desired β-anomer reliably. Furthermore, enzymatic synthesis offers an alternative route with potentially superior stereochemical control. The use of enzymes like β-glucosidases can catalyze the formation of the β-glycosidic bond through transglycosylation reactions. Following synthesis, the definitive confirmation of the anomeric configuration (α or β) is accomplished through analytical techniques, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Enzymatic Hydrolysis Mechanisms and Kinetic Studies of Fluorescein Beta D Glucopyranoside

General Principles of Fluorescein-beta-D-glucopyranoside Enzymatic Cleavage

This compound is a fluorogenic substrate utilized to measure the activity of β-glucosidases. The core principle of its use lies in a two-step enzymatic hydrolysis process. Initially, the non-fluorescent Fluorescein-di-β-D-glucopyranoside is cleaved by a β-glucosidase enzyme into the intermediate, fluorescein (B123965) monoglucoside, which is also non-fluorescent. fishersci.be A subsequent hydrolysis step removes the second glucose molecule, releasing the highly fluorescent compound, fluorescein. fishersci.be

The enzymatic cleavage of the β-glucosidic bonds within the substrate leads to this release of fluorescein. rsc.org The resulting fluorescence can be measured to quantify enzyme activity, with excitation and emission maxima typically around 490 nm and 514 nm, respectively. fishersci.be This method allows for the sensitive detection and quantification of glucosidase activity through either the increase in fluorescence or absorbance. fishersci.be The fluorescence intensity of the released fluorescein is directly proportional to the enzyme's activity. However, the fluorescence of fluorescein can be pH-dependent and susceptible to self-reabsorption at higher concentrations, which can complicate measurements. rsc.orgpnas.org

Substrate Specificity and Enzyme Interactions

Fluorescein-di-β-D-glucopyranoside (FDGlu) is recognized as one of the most sensitive substrates for assaying β-glucosidase (β-Glu) activity both in vitro and in vivo. fishersci.be The enzyme catalyzes the hydrolysis of β-glucosidic bonds, which are present in various disaccharides and glucose-containing molecules. rsc.org This enzymatic action releases glucose. nih.gov The activity of β-glucosidases is crucial in numerous biological processes across microorganisms, plants, and mammals. rsc.org

The use of FDGlu allows for the quantification of enzyme activity and has been applied in various contexts, such as determining β-glucosidase activity in soil samples as an indicator of soil organic matter quantity and quality. nih.gov For instance, a method using Fluorescein mono-β-D-glucopyranoside (FMGlc) combined with capillary electrophoresis-laser induced fluorescence (CE-LIF) has been developed for this purpose. nih.gov In another application, the maize β-glucosidase Zm-p60.1, which regulates plant hormone levels, was studied using automated kinetic measurement methods with artificial substrates like FDGlu. nih.gov The hydrolysis of these substrates by β-glucosidase releases the aglycone, and the reaction can be monitored through spectrophotometry or fluorimetry. nih.gov Human saliva has also been shown to contain microorganisms with β-glucosidase activity capable of hydrolyzing Fluorescein-di-β-D-glucoside. mdpi.com

Fluorescein-di-β-D-glucopyranoside and its derivatives serve as substrates for glucocerebrosidase (GCase or GBA), a lysosomal enzyme critical for glycolipid metabolism. medchemexpress.comnih.govbiocat.com Deficiency in GCase activity is linked to Gaucher disease and is a significant genetic risk factor for Parkinson's disease. pnas.org While Fluorescein-di-β-D-glucopyranoside is sometimes used as a substrate, it is considered artificially designed and may not fully reflect physiological conditions in cells. nih.gov

To improve the measurement of GCase activity in living cells, more specific and cell-permeable substrates have been developed. pnas.orgnih.gov One such substrate is 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu). nih.govresearchgate.net The enzymatic cleavage of PFB-FDGlu by GCase yields a green-fluorescent product, which can be detected by flow cytometry to quantify enzyme activity in individual living cells, such as human monocytes. nih.govresearchgate.net The use of a GCase inhibitor, conduritol B-epoxide, helps ensure the specificity of the measurement. nih.gov However, the quantitative use of PFB-FDGlu can be complex because it is functionalized with two glucose residues, leading to two distinct enzymatic products with different photophysical properties and complex kinetics. pnas.org Furthermore, the fluorescence of the resulting product is pH-dependent, which can affect the accuracy of measurements within the acidic environment of lysosomes. pnas.org

A related compound, Fluorescein-di-beta-D-galactopyranoside (FDG), is a widely used fluorogenic substrate for detecting β-galactosidase activity. nih.govaatbio.comnih.govmedchemexpress.com The enzyme β-galactosidase hydrolyzes the colorless and non-fluorescent FDG to produce highly fluorescent fluorescein. aatbio.com This reaction can be monitored by the increase in fluorescence at approximately 520 nm. aatbio.com Fluorescence-based assays using FDG are reported to be 100 to 1000 times more sensitive than radioisotope-based ELISAs. aatbio.cominterchim.fr

FDG is cell-permeable and has been effectively used to identify LacZ-positive cells and detect β-galactosidase expression in live animal cells, gram-negative bacteria, and yeast using methods like flow cytometry and fluorescence microscopy. nih.govaatbio.comabcam.com In contrast, a more lipophilic derivative, C12-FDG, is more sensitive for β-galactosidase detection in animal cells but shows poor penetration in gram-negative bacteria and requires cell permeabilization for use in yeast. nih.gov The hydrolysis of FDG by β-galactosidase occurs in a stepwise manner, and the kinetics of this process, including the potential for intermediate channeling, have been studied. nih.govacs.orgnih.gov The FDG method provides a quantitative measure of enzyme activity, which is an advantage over semi-quantitative methods like those using X-Gal. nih.govresearchgate.net

For the detection of O-GlcNAcase (OGA) activity, an N-acetylated derivative of fluorescein, Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc), has been developed as a highly sensitive fluorogenic substrate. nih.govmdpi.com O-GlcNAcase is a key enzyme in the dynamic cycling of O-linked-β-N-acetylglucosamine (O-GlcNAc), a post-translational modification on nuclear and cytoplasmic proteins. mdpi.commdpi.com

Kinetic analyses have shown that FDGlcNAc is a significantly more efficient substrate for O-GlcNAcase compared to conventional substrates like p-nitrophenyl-β-GlcNAc (pNP-β-GlcNAc) and 4-methylumbelliferyl-β-GlcNAc (MUGlcNAc). nih.gov The non-fluorescent FDGlcNAc is hydrolyzed by O-GlcNAcase, generating a fluorescent product, fluorescein-conjugated mono-GlcNAc (FMGlcNAc). mdpi.com This substrate has been instrumental in detecting the enzymatic activity of a shorter splice variant of O-GlcNAcase, which was previously thought to be inactive based on studies with less sensitive substrates. nih.govmdpi.com The enzyme demonstrates specificity, as it does not cleave the related compound Fluorescein di-N-acetyl-β-D-galactosaminide (FDGalNAc). nih.gov

Interactive Table: Kinetic Parameters of O-GlcNAcase with Various Substrates
SubstrateEnzymeKm ValueReference
Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc)O-GlcNAcase84.9 µM nih.gov
p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (pNP-β-GlcNAc)O-GlcNAcase1.1 mM nih.gov
4-methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside (MUGlcNAc)O-GlcNAcase0.43 mM nih.gov
Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc)Variant O-GlcNAcase2.1 mM nih.gov

This compound can be used in cascade enzymatic reactions to detect enzyme activity. nih.gov A common example involves a coupled enzyme system to measure glucocerebrosidase activity using its natural substrate, glucosylceramide. nih.gov In this assay, glucocerebrosidase first hydrolyzes glucosylceramide, which produces glucose and ceramide. nih.gov

The glucose generated in the first step becomes the substrate for a second enzyme, glucose oxidase, in an enzyme reporting system. nih.gov This system often includes horseradish peroxidase (HRP) and a fluorogenic dye like Amplex-Red. nih.gov The glucose oxidase reacts with glucose to produce hydrogen peroxide, which is then used by HRP to oxidize Amplex-Red, resulting in a quantifiable fluorescent signal. nih.gov This cascade reaction allows for the highly sensitive detection of the glucose produced from the initial hydrolysis of the natural substrate, providing a more physiologically relevant measure of glucocerebrosidase activity compared to using artificial substrates alone. nih.gov This type of coupled assay format has been successfully used in high-throughput screening to identify new lead compounds for drug development. nih.gov

Table of Mentioned Compounds

Interactive Table: List of Chemical Compounds
Compound NameAbbreviation
This compound / Fluorescein-di-β-D-glucopyranosideFDGlu
Fluorescein monoglucoside-
Fluorescein-
Fluorescein mono-β-D-glucopyranosideFMGlc
5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-GlucopyranosidePFB-FDGlu
Conduritol B-epoxide-
Fluorescein-di-beta-D-galactopyranosideFDG
5-Dodecanoylaminofluorescein di-β-D-GalactopyranosideC12-FDG
5-bromo-4-chloro-3-indolyl-β-D-galactopyranosideX-Gal
Fluorescein di(N-acetyl-β-D-glucosaminide)FDGlcNAc
p-nitrophenyl-β-GlcNAcpNP-β-GlcNAc
4-methylumbelliferyl-β-GlcNAcMUGlcNAc
Fluorescein-conjugated mono-GlcNAcFMGlcNAc
Fluorescein di-N-acetyl-β-D-galactosaminideFDGalNAc
Glucosylceramide-
Glucose-
Ceramide-
Amplex-Red-

Kinetic Characterization of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound (FDG) is a cornerstone for the sensitive detection of β-glucosidase activity. This process involves the sequential cleavage of glucose moieties, ultimately releasing the highly fluorescent molecule, fluorescein. The kinetic parameters of this reaction are crucial for understanding enzyme efficiency and for the development of robust assays.

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions. For the hydrolysis of FDG by β-glucosidase, these parameters provide insights into the substrate affinity and the catalytic efficiency of the enzyme.

Studies have shown that the Km value for the hydrolysis of a similar substrate, fluorescein mono-β-D-galactoside (FMG), by β-galactosidase was determined to be 117.6 µM, with a catalytic rate (kcat) of 22.7 µmol·(min·mg)-1. nih.gov This highlights the efficiency of the enzyme in hydrolyzing the fluorogenic substrate. In another study focusing on a fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) substrate for O-GlcNAcase, the Km was found to be 84.9 μM, indicating a higher affinity compared to other conventional substrates like p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (pNP-β-GlcNAc) with a Km of 1.1 mM. nih.gov

The determination of these parameters is often achieved by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The use of front-face fluorescence detection can be particularly advantageous in these assays, as it mitigates the inner filter effect that can occur at high substrate concentrations. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Fluorescein-based Substrates

EnzymeSubstrateKm (µM)kcat (µmol·(min·mg)-1)
β-GalactosidaseFluorescein mono-β-D-galactoside (FMG)117.622.7
O-GlcNAcaseFluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc)84.9Not Reported
O-GlcNAcasep-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (pNP-β-GlcNAc)1100Not Reported

This table provides a comparative view of the Michaelis-Menten constants for different fluorescein-based substrates and enzymes.

The hydrolysis of Fluorescein di-β-D-glucopyranoside (FDG) by β-glucosidase is a two-step process. fishersci.be First, one glucose molecule is cleaved to produce fluorescein monoglucoside, which is an intermediate product. fishersci.be Subsequently, the second glucose molecule is removed to yield fluorescein, the final fluorescent product. fishersci.be

This sequential hydrolysis can be monitored over time by measuring the increase in fluorescence. fishersci.be The accumulation of the intermediate, fluorescein monoglucoside, and the final product, fluorescein, can be simulated using mathematical models that account for the competition between the substrate and the intermediate for the enzyme's active site. nih.gov The rate of accumulation of fluorescein is directly proportional to the enzyme's activity.

A study on the hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside utilized thin-layer chromatography to follow the time course of the concentrations of the substrate, the monosubstituted intermediate, and the final product. nih.gov This allowed for the development of a mathematical model that described the competition and accumulation of the intermediate at the enzyme. nih.gov

The relationship between substrate concentration and fluorescence intensity is a critical factor in the development of quantitative enzymatic assays. At low concentrations of this compound, a linear increase in fluorescence is typically observed over time as the substrate is hydrolyzed. nih.gov This linearity is essential for accurate measurement of enzyme activity.

However, at higher substrate concentrations, the phenomenon known as the inner filter effect can lead to non-linearity. researchgate.net This occurs when the substrate itself absorbs the excitation light or the emitted fluorescence, leading to a quenching of the signal. researchgate.net To overcome this limitation, techniques such as front-face fluorescence detection have been successfully employed. nih.gov This method minimizes the path length of the excitation and emission light through the sample, thereby reducing the impact of high absorbance. nih.gov

Research has demonstrated that for fluorescein, modifying the geometry of a microchannel to increase the surface-to-volume ratio can extend the linear concentration range. researchgate.net This is because a higher surface-to-volume ratio reduces the average path length of light through the sample.

Enzyme Inhibition Studies Utilizing this compound Analogues

This compound and its analogues are valuable tools for studying enzyme inhibition. By measuring the decrease in the rate of fluorescein production in the presence of a potential inhibitor, the inhibitory activity can be quantified. These assays are widely used in high-throughput screening to identify new enzyme inhibitors.

For instance, in the study of glucocerebrosidase, a key enzyme in Gaucher disease, various fluorogenic substrates, including a fluorescein derivative, have been used to screen for inhibitors. nih.gov Known inhibitors of glucocerebrosidase, such as isofagomine and NN-DNJ, have been evaluated using these assays to determine their potency. nih.gov

Furthermore, analogues of this compound can be synthesized to act as specific inhibitors themselves or to probe the active site of the enzyme. For example, 5-(pentafluorobenzoylamino)-fluorescein di-β-d-glucopyranoside (PFB-FDGlu) is an analogue that has been used to study glucocerebrosidase activity in living cells. pnas.org The pentafluorophenyl group is thought to covalently label intracellular thiols, leading to the retention of the substrate and its product within the cells. pnas.org

Advanced Spectroscopic and Analytical Methodologies for Fluorescein Beta D Glucopyranoside

Fluorescence Spectroscopy Techniques

Fluorescence spectroscopy serves as the cornerstone for analyzing Fluorescein-beta-D-glucopyranoside, a substrate that is virtually non-fluorescent until enzymatically cleaved. The cleavage, typically by a β-glucosidase, releases the highly fluorescent molecule fluorescein (B123965). This process allows for the sensitive detection and quantification of enzyme activity.

Emission and Excitation Profiling for Fluorogenic Conversion

The analytical utility of this compound is rooted in its fluorogenic conversion. The intact substrate does not exhibit significant fluorescence. Upon enzymatic hydrolysis of the glycosidic bonds, the fluorescein moiety is liberated. This product is characterized by a distinct and strong fluorescence profile. The optimal excitation wavelength (λex) for the released fluorescein is approximately 490 nm, with a corresponding emission maximum (λem) around 514 nm. sigmaaldrich.comabcam.comsigmaaldrich.com This significant "turn-on" fluorescence response upon enzymatic action forms the basis for its use in various assays. The process involves the enzymatic cleavage of glucose molecules, which unquenches the fluorescein core, leading to a detectable signal directly proportional to the enzymatic activity. d-nb.info

Table 1: Spectroscopic Properties of Fluorescein after Enzymatic Cleavage

Parameter Wavelength (nm) Source(s)
Excitation Maximum (λex) ~490 sigmaaldrich.com, abcam.com, sigmaaldrich.com
Emission Maximum (λem) ~514 sigmaaldrich.com, abcam.com, sigmaaldrich.com

Quantitative Fluorescence Intensity Measurements

Quantitative analysis using this compound relies on the principle that the intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore—in this case, the liberated fluorescein. bmglabtech.com By monitoring the increase in fluorescence intensity at 514 nm over time, researchers can determine the rate of the enzymatic reaction. abcam.com This method allows for the sensitive quantification of β-glucosidase or glucocerebrosidase (GCase) activity in various samples, including cell lysates and purified enzyme preparations. abcam.comnih.gov

However, for precise quantitative measurements, several factors must be considered. The fluorescence intensity of fluorescein is known to be pH-dependent, which can be a concern when measuring activity in environments with varying pH, such as cellular lysosomes. nih.gov Furthermore, the di-glucopyranoside form of the substrate produces two distinct enzymatic products, which can lead to complex kinetics. nih.gov Despite these considerations, under controlled conditions, fluorescence intensity measurements provide a robust and widely used method for quantifying enzyme activity. nih.govresearchgate.net

Fluorescence Lifetime Spectroscopy (FLIM) for Time-Resolved Analysis

Fluorescence Lifetime Imaging Microscopy (FLIM) offers a more sophisticated analytical dimension beyond simple intensity measurements. nih.gov FLIM measures the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. researchgate.netnih.gov This "lifetime" is an intrinsic property of a fluorophore and is sensitive to its molecular environment, including factors like ion concentration, pH, and binding to other molecules, but is independent of fluorophore concentration. nih.govresearchgate.net

While specific FLIM studies on this compound are not extensively documented, the technique's principles are highly applicable. The fluorescence lifetime of the intact, quenched substrate would be expected to differ significantly from that of the liberated, highly fluorescent fluorescein product. By measuring these lifetime changes on a pixel-by-pixel basis in an imaging experiment, FLIM could provide spatiotemporal information about enzyme activity within living cells or tissues. scienceopen.com This time-resolved analysis can distinguish the fluorescent product from endogenous autofluorescence, which may have different lifetime characteristics, thereby increasing signal specificity and providing insights into the biochemical microenvironment where the enzymatic reaction occurs. rsc.org

Fluorescence Correlation Spectroscopy (FCS) for Diffusion Coefficient Determination

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a minuscule, fixed observation volume (on the order of femtoliters). frontiersin.orgichf.edu.pl These fluctuations are caused by fluorescent molecules diffusing in and out of the focused laser beam. frontiersin.org By analyzing the temporal autocorrelation of these fluctuations, FCS can precisely determine the average number of fluorescent particles in the volume and their diffusion coefficient, which is related to their size and shape. ichf.edu.plwustl.edu

FCS is particularly well-suited for studying the enzymatic cleavage of this compound. The intact substrate is a relatively large molecule with a corresponding slow diffusion time. Upon enzymatic cleavage, the much smaller and highly fluorescent fluorescein product is released, which diffuses much more rapidly. An analogous study using a fluorescein-labeled hyaluronan substrate demonstrated that enzymatic cleavage could be monitored by observing the increase in the concentration of fluorescent particles and the decrease in their diffusion time as the large molecule was fragmented. nih.gov Applying this principle, FCS can be used to monitor the kinetics of β-glucosidase activity in real-time and in very small sample volumes by tracking the appearance of the fast-diffusing fluorescein product. nih.govplos.org

Table 2: Application of Advanced Spectroscopic Techniques to this compound Analysis

Technique Principle Analytical Output Application to this compound
Emission/Excitation Profiling Measures fluorescence intensity as a function of excitation and emission wavelengths. Optimal wavelengths for detection. Determines Ex/Em maxima (~490/514 nm) for the fluorescein product. sigmaaldrich.comabcam.com
Quantitative Intensity Fluorescence intensity is proportional to fluorophore concentration. bmglabtech.com Rate of enzyme activity. Quantifies β-glucosidase activity by monitoring the rate of increase in fluorescence. abcam.comnih.gov
FLIM Measures the exponential decay rate (lifetime) of fluorescence from the excited state. nih.gov Spatiotemporal map of fluorophore lifetime, sensitive to the molecular environment. Potentially distinguishes enzyme product from background autofluorescence and probes the reaction microenvironment. scienceopen.com
FCS Analyzes fluorescence fluctuations from molecules diffusing through a confocal volume. frontiersin.org Diffusion coefficient, concentration, molecular brightness. Measures enzyme kinetics by detecting the change in diffusion speed from the large substrate to the small fluorescein product. nih.gov

Chemometric Modeling in Fluorescence Data Analysis

Modern spectroscopic techniques, particularly when acquiring full excitation-emission matrices (EEMs), generate vast and complex datasets. researchgate.net Chemometrics provides the mathematical and statistical tools to extract meaningful information from this data. researchgate.net Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build predictive models from spectral data. researchgate.netnih.gov

In the context of bioprocesses utilizing fluorogenic substrates like this compound, chemometric models can be developed to predict key process variables such as substrate consumption, product formation, and biomass concentration directly from online fluorescence measurements. nih.gov This approach can replace time-consuming offline analyses. nih.gov By correlating the changes in the fluorescence landscape (EEMs) over the course of a reaction or fermentation with reference analytical data, robust calibration models can be built. These models can then be used for real-time process monitoring and control, enhancing productivity and ensuring batch-to-batch consistency. researchgate.netacs.org

High-Throughput Screening Methodologies Employing this compound

The distinct "turn-on" fluorescence of this compound upon enzymatic cleavage makes it an ideal substrate for high-throughput screening (HTS). nih.gov HTS assays are used to rapidly test thousands of compounds or biological variants, and fluorescence-based readouts are common due to their high sensitivity and amenability to automation.

One powerful HTS application is in droplet-based microfluidics. In this technique, individual cells, such as bacterial or yeast mutants, are encapsulated in picoliter-sized aqueous droplets along with the this compound substrate. frontiersin.org These droplets function as independent micro-reactors. If a cell secretes an active β-glucosidase, the substrate is cleaved, and the droplet becomes fluorescent. The droplets can then be sorted at extremely high rates (thousands per second) using a fluorescence-activated device, allowing for the rapid selection of mutants with enhanced enzyme secretion or activity. frontiersin.org One study successfully used this method to screen 200,000 mutants of Corynebacterium glutamicum in 20 minutes to isolate strains with improved β-glucosidase secretion. frontiersin.org

Fluorescence-Activated Cell Sorting (FACS) is another major HTS platform that leverages this substrate. researchgate.net It can be used in directed evolution experiments to screen vast libraries of enzyme variants (e.g., >10^7 mutants) for improved catalytic activity. sjtu.edu.cn Cells expressing active enzyme variants convert the substrate intracellularly, become fluorescent, and are then isolated from the non-fluorescent population by the FACS instrument. researchgate.netsjtu.edu.cn

Table 3: High-Throughput Screening (HTS) Applications

HTS Platform Goal of Screen Role of this compound Reference
Droplet-Based Microfluidics Isolate mutant microbes with enhanced enzyme secretion. Fluorogenic substrate encapsulated in droplets with single cells; fluorescence indicates secreted enzyme activity for sorting. frontiersin.org
Fluorescence-Activated Cell Sorting (FACS) Directed evolution of glycosyltransferases for higher activity. Cell-permeable substrate is cleaved by active intracellular enzymes, rendering the cell fluorescent for sorting. sjtu.edu.cn, researchgate.net

Integration with Other Analytical Techniques

The analysis of this compound and its derivatives benefits significantly from a multi-technique approach, where the strengths of one method compensate for the limitations of another.

Thin-Layer Chromatography for Hydrolysis Product Separation

Thin-Layer Chromatography (TLC) serves as a straightforward and effective method for the separation and qualitative analysis of the hydrolysis products of this compound. Upon enzymatic cleavage by β-glucosidase, the non-fluorescent substrate is hydrolyzed to release the highly fluorescent molecule, fluorescein, and a glucose moiety.

TLC is particularly useful for monitoring the progress of this enzymatic reaction. The separation is based on the differential partitioning of the substrate and its products between the stationary phase (typically a silica (B1680970) gel plate) and a mobile phase. Due to the significant difference in polarity between the glycoside substrate and the fluorescein aglycone, they exhibit distinct retention factors (Rf values), allowing for clear separation on the TLC plate. High-performance thin-layer chromatography (HTLC) can be employed for improved resolution and sensitivity, enabling the detection and collection of the target product fractions. google.com For instance, in the purification of related compounds, HTLC has been used to identify and isolate fractions with higher concentrations of the desired product before subsequent analysis. google.com While traditional TLC provides qualitative data, its coupling with densitometry can offer semi-quantitative results.

Table 1: TLC Parameters for Separation of Fluorescent Hydrolysis Products This table is a representative example based on common practices for similar compounds.

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform/Ethyl Acetate (5:1 to 3:1 v/v) google.com
Detection UV light (254 nm for quenching, 365 nm for fluorescence)
Analyte 1 (Substrate) This compound
Analyte 2 (Product) Fluorescein

| Expected Outcome | Separation of a highly fluorescent spot (fluorescein) from the non-fluorescent or less mobile substrate spot. |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of this compound and its hydrolysis product, fluorescein. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first injected into an LC system, where the substrate and its products are separated on a reversed-phase column (e.g., a C18 column). rsc.org The separated compounds then enter the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell (q2). The resulting product ions are then analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in complex biological matrices like human saliva. nih.govmdpi.com

Research has utilized LC-MS/MS to monitor the degradation of similar glucosides, demonstrating that the method can track the disappearance of the parent compound and the appearance of the aglycone. mdpi.com The high sensitivity of LC-MS/MS allows for detection limits in the nanomolar (nM) range. rsc.org

Table 2: Representative LC-MS/MS Parameters for Glucoside Analysis

Parameter Setting Reference
LC Column Reversed-phase C18 (e.g., 2.1 × 150 mm, 2.7 µm) rsc.org
Mobile Phase Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate mdpi.comnih.gov
Ionization Mode Electrospray Ionization (ESI), positive or negative mode researchgate.net
Mass Spectrometer Triple Quadrupole (QqQ) rsc.org
Scan Mode Multiple Reaction Monitoring (MRM) rsc.org
Precursor Ion (M-H)⁻ Calculated for this compound
Product Ion(s) Fragments of the precursor ion

| Limit of Detection | 0.01–40 nM (for various small molecules) | rsc.org |

Raman Spectroscopy in Conjunction with Fluorescence Analysis

The combination of Raman spectroscopy and fluorescence analysis provides complementary information about this compound hydrolysis. As the reaction proceeds, the cleavage of the glycosidic bond results in the release of fluorescein, leading to a significant increase in fluorescence intensity. researchgate.net Fluorescence spectroscopy is therefore a primary tool for monitoring the kinetics of the enzymatic reaction in real-time. d-nb.info

Raman spectroscopy, on the other hand, offers detailed molecular fingerprinting information. nih.gov While the fluorescence of the product can overwhelm the Raman signal, this challenge can be managed by careful selection of excitation wavelengths or by using techniques like Surface-Enhanced Raman Spectroscopy (SERS). Raman spectroscopy can identify specific vibrational modes of the molecules involved. For the product, fluorescein, Raman spectra show characteristic peaks related to the xanthene moiety. researchgate.net For example, the dianion form of fluorescein, which is highly fluorescent, exhibits a distinct phenoxide-like stretch around 1310 cm⁻¹. researchgate.net In contrast, the monoanion form shows a phenolic bend at 1184 cm⁻¹. researchgate.net

By using an excitation laser wavelength that is not strongly absorbed by fluorescein (e.g., near-infrared), it is possible to acquire Raman spectra of the substrate and products in the same solution. The dominant features in a fluorescence spectrum of fluorescein often include the water Raman line (e.g., at 585 nm when excited with 488 nm laser), which serves as an internal reference but must also be accounted for during analysis. researchgate.net This integrated approach allows for simultaneous monitoring of the increase in fluorescence (indicating product formation) and the specific structural changes detected by Raman scattering.

Table 3: Spectroscopic Features of Fluorescein (Hydrolysis Product)

Spectroscopic Technique Feature Wavenumber/Wavelength Reference
Fluorescence Spectroscopy Emission Maximum (Dianion) ~515-520 nm researchgate.net
Raman Spectroscopy Phenoxide-like Stretch (Dianion) 1310 cm⁻¹ researchgate.net
Raman Spectroscopy Phenolic Bend (Monoanion) 1184 cm⁻¹ researchgate.net

| Raman Spectroscopy | Water Raman Line (Internal feature) | ~585 nm (with 488 nm excitation) | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy and Deconvolution Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the chemical structure of this compound and its changes upon hydrolysis. FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint based on the functional groups present in the molecule.

For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the O-H, C-H, C-O, and C=O bonds of the glucose and fluorescein units, as well as the characteristic C-O-C stretch of the glycosidic linkage. Upon enzymatic hydrolysis, the disappearance of the glycosidic bond and the appearance of a new O-H group on the fluorescein molecule can be monitored.

Deconvolution techniques are mathematical methods applied to FTIR spectra to resolve overlapping absorption bands into their individual components. This is particularly useful when studying complex systems, such as the interaction of the substrate with the β-glucosidase enzyme. For instance, FTIR with deconvolution has been used to analyze the secondary structure of β-glucosidase by focusing on the Amide I band (1600-1700 cm⁻¹). researchgate.net By deconvoluting this band, researchers can quantify changes in the enzyme's alpha-helix and beta-sheet content upon substrate binding, providing insights into the enzymatic mechanism. researchgate.net The analysis of the substrate itself would focus on the region from 1000 to 1800 cm⁻¹, which contains the skeletal vibrational modes of the xanthene moiety of the resulting fluorescein. researchgate.net

Table 4: Key FTIR Functional Group Regions for Analysis

Wavenumber Range (cm⁻¹) Vibrational Mode Relevance to Analysis
3500-3200 O-H Stretch Hydroxyl groups on glucose and fluorescein
1750-1700 C=O Stretch Carbonyl group on the fluorescein lactone ring
1300-1000 C-O Stretch Glycosidic bond (C-O-C), alcohol C-O bonds
1184 Phenolic Bend Characteristic of the fluorescein monoanion product researchgate.net

Applications of Fluorescein Beta D Glucopyranoside in Biological System Monitoring and Probe Development

Cellular and Subcellular Enzymatic Activity Assessment

The monitoring of enzymatic activity within the complex environment of living cells and their specific compartments is crucial for understanding cellular physiology and pathology. Fluorescein-based glycoside substrates offer a dynamic and minimally invasive means to achieve this.

Live Cell Imaging of Glycosidase Activity

Live cell imaging using fluorogenic substrates provides real-time visualization of enzymatic processes within their native cellular context. Fluorescein (B123965) di-β-D-glucopyranoside (FDGlu) and its analogs are cell-permeant molecules that can diffuse across the cell membrane. fishersci.ca Once inside the cell, they can be hydrolyzed by specific glycosidases, such as β-glucosidase, releasing the highly fluorescent molecule, fluorescein. fishersci.be This enzymatic reaction leads to a localized increase in fluorescence, which can be observed and quantified using fluorescence microscopy.

A notable application is the use of 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-glucopyranoside (PFB-FDGlu) to probe the activity of lysosomal glucocerebrosidase (GCase). fishersci.cafishersci.com PFB-FDGlu is designed to be cell-permeable and localizes to endosomal and lysosomal compartments. fishersci.cafishersci.com Upon cleavage by GCase, it produces a bright green fluorescence, enabling the specific assessment of GCase activity in the lysosomes of intact, living cells with minimal impact on cell viability. fishersci.cafishersci.com This technique is particularly significant for studying diseases associated with GCase deficiency, such as Gaucher disease and Parkinson's disease. fishersci.capnas.org

However, the quantitative use of some fluorescein-based probes in live cells can be complicated by factors such as the diffusion of the fluorescent product out of the cell. pnas.org To address this, fluorescence-quenched substrates have been developed. researchgate.netsfu.caacs.org These probes are designed to be non-fluorescent until they are cleaved by the target enzyme, at which point they release a fluorophore, allowing for more precise and stable measurement of enzyme activity within specific cellular compartments like lysosomes. pnas.orgresearchgate.netsfu.caacs.org

Flow Cytometry for Enzyme Activity Detection in Diverse Cell Types

Flow cytometry, a technique that allows for the rapid analysis of single cells within a heterogeneous population, can be powerfully combined with fluorogenic substrates like Fluorescein-beta-D-glucopyranoside to measure enzymatic activity at the single-cell level. nih.gov As cells are passed through the laser of a flow cytometer, the fluorescence emitted from each cell that has processed the substrate is detected and quantified.

This method has been successfully employed to determine glucocerebrosidase (GC) activity. nih.gov The intracellular hydrolysis of Fluorescein di-beta-glucopyranoside (FDGlu) results in a fluorescent product that can be measured in the FL1 channel of a flow cytometer. nih.gov The specificity of the assay for lysosomal β-glucosidase can be confirmed through the use of specific inhibitors like conduritol-beta-epoxide (CBE). nih.govresearchgate.net This approach has proven valuable for distinguishing between cells with different levels of enzyme activity, for example, in fibroblasts from patients with Gaucher disease compared to healthy individuals. nih.gov

A key advantage of this technique is its ability to provide quantitative data on enzyme activity in specific cell populations within a larger sample, such as monocytes in human peripheral blood mononuclear cells. researchgate.netnih.gov The cell-permeable substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu) is particularly well-suited for this application, as its enzymatic cleavage yields a green-fluorescent dye detectable by flow cytometry. researchgate.netnih.gov This allows for the efficient quantification of GCase activity in living individual cells, which is crucial for both diagnostic purposes and for evaluating the efficacy of therapeutic interventions. nih.govresearchgate.netnih.gov

ApplicationCell TypeCompound UsedKey Finding
Gaucher Disease DiagnosisBlood CellsFluorescein di-beta-glucopyranosideFACS analysis of fluorescent products from intracellular hydrolysis allows for reliable determination of enzyme activity and differentiation between patients, carriers, and controls. researchgate.net
GCase Activity in MonocytesHuman Peripheral Blood Mononuclear Cells5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu)A fluorescence-activated cell sorter-based assay efficiently quantifies GCase enzyme activity in the monocyte population. researchgate.netnih.gov
Monitoring Gene TherapyFibroblastsFluorescein di-beta-glucopyranoside (FDGlu)The flow cytometric GC assay can monitor GC activity at the single-cell level, making it useful for monitoring the efficacy of treatments like gene therapy. nih.gov

In Vitro Enzyme Assays for Characterization and Compound Screening

In vitro enzyme assays are fundamental for characterizing the kinetic properties of enzymes and for high-throughput screening of potential inhibitors or activators. Fluorescein di-β-D-glucopyranoside is recognized as a highly sensitive substrate for glucosidases in such assays. fishersci.be The enzymatic hydrolysis of this non-fluorescent compound to the highly fluorescent fluorescein can be monitored by measuring the increase in either absorbance or fluorescence. fishersci.be

The sensitivity of fluorescence-based assays is often significantly higher than that of colorimetric assays that use substrates like p-nitrophenyl-β-D-glucopyranoside. nih.gov This enhanced sensitivity is crucial for detecting low levels of enzyme activity and for the miniaturization of assays for high-throughput screening. nih.gov For instance, fluorogenic assays using substrates like 4-methylumbelliferyl-β-D-glucopyranoside and resorufin-β-D-glucopyranoside have been adapted to 1536-well plate formats for screening large compound libraries. nih.gov

These in vitro assays are instrumental in:

Determining kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax).

Evaluating the specificity of an enzyme for different substrates.

Screening for and characterizing the potency of enzyme inhibitors and activators, which is a critical step in drug discovery. nih.gov

Assessing the enzymatic activity of recombinant proteins and purified enzyme preparations. nih.gov

SubstrateEnzymeApplicationKey Feature
Fluorescein di-β-D-glucopyranosideβ-glucosidaseIn vitro enzyme assaysHigh sensitivity for detecting glucosidase activity. fishersci.be
4-methylumbelliferyl-β-D-glucopyranosideGlucocerebrosidaseHigh-throughput screeningEnables miniaturized, robust assays for identifying GC inhibitors and activators. nih.gov
Resorufin-β-D-glucopyranosideGlucocerebrosidaseHigh-throughput screeningOffers a different emission spectrum from 4MU-β-Glc, helping to eliminate false positives in screening. nih.gov
4'-fluoroflavonol β-D-glucopyranosideβ-glucosidaseFluorescence assay for β-glucosidase activityEnzymatic cleavage releases a brightly fluorescent flavonol aglycone. rsc.org

Development of Fluorescent Biosensors and Probes

The inherent properties of fluorescein and its derivatives make them excellent platforms for the design of sophisticated biosensors and probes for detecting specific enzymatic activities.

Substrate-Based Fluorogenic Probes for Hydrolase Activity

The fundamental principle behind substrate-based fluorogenic probes is the conversion of a non-fluorescent or poorly fluorescent molecule into a highly fluorescent one through the action of a specific enzyme. Fluorescein di-β-D-glucopyranoside is a classic example of such a probe for β-glucosidase activity. fishersci.be The two glucopyranoside moieties quench the fluorescence of the fluorescein core. Sequential hydrolysis by β-glucosidase first yields the less quenched fluorescein monoglucoside and finally the highly fluorescent fluorescein. fishersci.be

The versatility of the fluorescein scaffold has allowed for the development of a variety of probes for different hydrolases. For example, by replacing the glucopyranoside with other sugar moieties, probes for other glycosidases can be created. The development of probes with improved properties, such as better cellular retention and higher specificity, is an active area of research. pnas.org For instance, the PFB-FDGlu probe was designed for enhanced cellular retention and specific targeting of lysosomal GCase. fishersci.cafishersci.com

Furthermore, fluorescence-quenched substrates represent a more advanced design. researchgate.netsfu.caacs.org In these probes, a quencher molecule is attached to the fluorophore via a linker that is cleavable by the target enzyme. This design results in very low background fluorescence and a significant "turn-on" signal upon enzymatic activity, which is highly advantageous for quantitative imaging in live cells. researchgate.netsfu.caacs.org

Dual-Activated and Cascade Sensor Systems for Multi-Analyte Detection

The fluorescein molecule possesses two phenolic hydroxyl groups that can be independently derivatized, allowing for the creation of dual-activated sensor systems. d-nb.infohep.com.cn This feature enables the design of probes that require the action of two different enzymes or the presence of two different analytes to generate a fluorescent signal, thereby increasing the specificity of detection.

A prime example is a dual-analyte probe based on a fluorescein derivative, PF3-Glc, which contains both a β-glucosidase trigger and a hydrogen peroxide (H2O2) trigger. d-nb.infohep.com.cn In the presence of β-glucosidase, the probe is cleaved to release glucose and a weakly fluorescent mono-boronate fluorescein. d-nb.infohep.com.cn If glucose oxidase is also present, it catalyzes the conversion of the released glucose to D-glucono-δ-lactone, which produces H2O2 as a byproduct. d-nb.infohep.com.cn This H2O2 then mediates the oxidation of the boronate ester, releasing the highly fluorescent fluorescein. d-nb.infohep.com.cn This cascade reaction results in a significant increase in fluorescence intensity and demonstrates the potential for developing sophisticated sensors for monitoring multiple biological activities simultaneously. d-nb.info Such systems have the potential to be used for developing fluorescent sensors with enhanced selectivity and for incorporating therapeutic units. hep.com.cn

pH-Sensitive Fluorescent Probes and Their Application in Biological pH Monitoring

The potential of hydrogen (pH) is a critical parameter in biological systems, influencing a vast array of cellular processes and metabolic pathways. nih.govmdpi.com Consequently, the ability to accurately monitor pH in situ and in real-time is invaluable for understanding cellular function and disease states. nih.govmdpi.com Fluorescein and its derivatives have emerged as prominent pH-sensitive fluorescent probes due to their excellent photophysical properties and a pKa value that makes them highly sensitive around neutral and physiological pH ranges. nih.govmdpi.com

The fluorescence of fluorescein is highly dependent on pH. Under basic conditions (pH > 8), it exhibits strong absorption around 490 nm and emits green fluorescence at approximately 515 nm. mdpi.com However, as the environment becomes more acidic, the fluorescence intensity diminishes significantly. mdpi.com This pH-dependent fluorescence provides a direct mechanism for monitoring changes in local pH.

Researchers have leveraged this property to develop a variety of fluorescein-based probes for biological pH monitoring. These probes can be designed for specific targeting within cells, allowing for the measurement of pH in different organelles. nih.gov For instance, by chemically modifying the fluorescein structure, it can be directed to specific cellular compartments, providing insights into the unique pH environments of organelles like mitochondria. mdpi.com

One advanced approach involves the creation of ratiometric probes. These probes combine a pH-sensitive fluorophore like fluorescein with a pH-independent fluorophore. mdpi.com The ratio of the two emission intensities provides a more robust and quantitative measure of pH, as it is less susceptible to variations in probe concentration, excitation intensity, and photobleaching. mdpi.com An example of this is the chemical association of an iridium (III) complex with fluorescein isothiocyanate (FITC) for monitoring intracellular pH. mdpi.com

The application of these probes extends to monitoring bacterial growth and metabolism, as well as other biomedical applications. nih.govmdpi.com The non-invasive nature of fluorescence-based measurements makes these probes particularly well-suited for studying living cells and organisms without causing physical disruption. nih.govmdpi.com

Probe TypePrinciple of OperationExample Application
Intensity-based Probes Fluorescence intensity changes with pH.Monitoring overall pH changes in a cellular environment.
Ratiometric Probes Ratio of two different fluorescence signals (one pH-sensitive, one pH-insensitive) is measured.Quantitative intracellular pH monitoring, minimizing effects of probe concentration. mdpi.com
Targeted Probes Probe is chemically modified to localize to specific organelles.Measuring pH within mitochondria or other subcellular compartments. mdpi.com

Probes for Investigating Biomembrane Dynamics and Permeability

Biological membranes are fundamental structures that define the boundaries of cells and organelles, controlling the passage of substances and mediating cellular communication. nih.gov Understanding the dynamics and permeability of these membranes is crucial for comprehending cellular function. Fluorescent probes, including derivatives of fluorescein, serve as powerful tools for these investigations.

The permeability of a cell monolayer, which is a key aspect of biomembrane function, can be assessed using tracer molecules. mdpi.com Fluorescein and its derivatives can be used as low molecular weight fluorescent tracers to study membrane permeability. mdpi.com For instance, the passage of fluorescein across a cell monolayer can be monitored to determine the integrity and permeability of the barrier. mdpi.com This is particularly relevant in studying epithelial and endothelial barriers.

The mechanism of transport across the membrane can also be investigated using these probes. For example, fluorescein can be used to study pathways mediated by specific transporters, such as monocarboxylic acid transporters. mdpi.com

Furthermore, the interaction of fluorescent probes with the lipid bilayer provides insights into membrane dynamics. The lipophilic or hydrophilic nature of a probe determines its localization and behavior within the membrane environment. uq.edu.au Probes can be designed with specific targeting moieties, such as lipophilic ligands or cholesterol, to direct them to the plasma membrane. uq.edu.au Once localized, changes in their fluorescence properties can report on the local membrane environment, including fluidity and lipid composition.

While not directly this compound, the principles of using fluorescein-based probes are transferable. The enzymatic cleavage of the glucopyranoside moiety from this compound releases fluorescein, which can then act as a tracer for permeability studies. The initial non-fluorescent compound can be introduced to one side of a membrane barrier, and the appearance of fluorescence on the other side would indicate both enzymatic activity and subsequent transport of the fluorescent product across the membrane.

Investigation TypeProbe ApplicationInformation Gained
Membrane Permeability Monitoring the passage of fluorescein across a cell monolayer.Quantitative assessment of barrier function and integrity. mdpi.com
Transporter Activity Using fluorescein to track specific transport pathways.Understanding the function of membrane transport proteins. mdpi.com
Membrane Dynamics Observing the behavior of membrane-targeted fluorescent probes.Insights into membrane fluidity, lipid domains, and organization. uq.edu.au

Applications in Bioprocess Monitoring and Control

Effective monitoring and control of key parameters are essential for optimizing productivity and ensuring product quality in bioprocesses. dokumen.pub Real-time, in-situ measurements are particularly valuable for making timely adjustments to the process conditions. dokumen.pub Fluorescent probes, including those based on fluorescein, offer a powerful and versatile approach for monitoring critical variables in fermentation and cell culture processes. dokumen.pubnih.gov

One of the primary applications is the monitoring of pH. nih.gov As discussed previously, the fluorescence of fluorescein is highly sensitive to pH changes in the physiological range. nih.govmdpi.com This property can be exploited for the online monitoring of pH in bioreactors. nih.gov Soluble fluorescent pH indicators can be added to the fermentation medium, and their fluorescence can be measured non-invasively to provide a continuous readout of the culture's pH. nih.gov

In addition to pH, fluorescence-based sensors can be used to monitor other critical parameters such as dissolved oxygen. nih.gov While not a direct application of this compound, the principles of fluorescence-based sensing are relevant. Optical oxygen sensors often rely on the quenching of fluorescence by molecular oxygen. nih.gov

Furthermore, the enzymatic activity within a bioprocess can be monitored using fluorogenic substrates like this compound. The rate of fluorescence generation would be directly proportional to the activity of the target enzyme (in this case, β-glucosidase) in the culture. This can provide valuable information about the metabolic state of the cells or the production of a specific enzyme product.

Flow cytometry, combined with fluorescent dyes, is another powerful tool for bioprocess monitoring. nih.gov This technique allows for the rapid analysis of individual cells in a population, providing information on cell viability, metabolic activity, and even product formation. nih.gov For instance, fluorescein diacetate can be used to assess cell viability based on enzymatic activity within the cells. nih.gov

Parameter MonitoredMethodAdvantage
pH Soluble fluorescent pH indicator. nih.govOnline, real-time, non-invasive monitoring. nih.gov
Enzyme Activity Fluorogenic substrate (e.g., this compound).Direct measurement of specific enzymatic activity in the bioprocess.
Cell Viability Flow cytometry with fluorescent viability dyes (e.g., fluorescein diacetate). nih.govRapid, single-cell analysis of population health. nih.gov

Investigation of Microbial Enzyme Activity

Assessment of Glucosidase Activity in Oral Microflora

The human oral cavity is a complex ecosystem harboring a diverse microbial community. The enzymatic activities of these microorganisms play a significant role in oral health and disease, as well as in the perception of flavor from food. researchgate.net β-glucosidases are enzymes that cleave β-glycosidic bonds, releasing sugars and other molecules that can be metabolized by the oral microflora. researchgate.net

Fluorescein-di-β-D-glucoside has been utilized as a substrate to rapidly and effectively detect β-glucosidase activity in the human mouth. nih.gov In a study, a paper strip soaked in a solution of fluorescein-di-β-D-glucoside was applied to the tongue surface. nih.gov The hydrolysis of the non-fluorescent substrate by β-glucosidases present in the saliva and on the tongue releases the highly fluorescent fluorescein, which can be visualized under a UV light source. nih.gov This provides a clear and qualitative indication of glucosidase activity.

This method serves as a proof-of-concept for the immediate hydrolysis of β-D-glucosides in the oral cavity by the resident microflora. nih.gov The release of the aglycone (in this case, fluorescein) directly in the mouth highlights the potential for the oral microbiota to modify dietary glucosides. nih.gov

Further in vitro studies have confirmed the ability of human saliva to hydrolyze fluorescein-di-β-D-glucoside. nih.gov The kinetics of this hydrolysis can be monitored by measuring the increase in fluorescence over time. nih.gov It has also been shown that the addition of antibiotics can inhibit this hydrolysis, confirming the microbial origin of the observed glucosidase activity. nih.gov

The assessment of glucosidase activity in the oral microflora is important for several reasons. It can influence the release of flavor compounds from glycosidic precursors in food, thereby affecting taste perception. researchgate.net Additionally, the metabolic activity of the oral microbiota, including glucosidase activity, can be related to oral health conditions.

Study TypeMethodologyKey Finding
In Vivo Rapid Test Application of fluorescein-di-β-D-glucoside soaked paper to the tongue. nih.govDemonstrated the presence of active β-glucosidases in the oral cavity. nih.gov
In Vitro Saliva Assay Incubation of fluorescein-di-β-D-glucoside with human saliva. nih.govConfirmed microbial origin of glucosidase activity through antibiotic inhibition. nih.gov

Screening for Novel Enzymes in Microbial Expression Libraries

The discovery of novel enzymes with desired properties is a key objective in biotechnology and industrial microbiology. mdpi.com Metagenomic and microbial expression libraries provide access to a vast and largely untapped reservoir of genetic diversity. plos.orgnih.gov However, identifying clones that express enzymes with a specific activity from these large libraries requires high-throughput screening methods. mdpi.com

Fluorogenic substrates like this compound are invaluable tools for such screening efforts. The principle is straightforward: the non-fluorescent substrate is provided to the microbial clones, and those expressing the target enzyme (β-glucosidase) will hydrolyze the substrate, releasing the fluorescent fluorescein. This fluorescence signal can then be detected to identify the active clones.

One of the most powerful techniques for high-throughput screening is fluorescence-activated cell sorting (FACS). mdpi.comnih.gov In a FACS-based screen, individual cells from an expression library are encapsulated in microdroplets along with the fluorogenic substrate. nih.gov Cells that express and secrete the active enzyme will generate a fluorescent product that is retained within the droplet. nih.gov The droplets can then be sorted based on their fluorescence, allowing for the rapid isolation of the most active clones from millions of variants. mdpi.com

This approach has been successfully used to screen for various hydrolytic enzymes. mdpi.com For example, a similar substrate, 4-methylumbelliferyl-β-D-glucopyranoside, has been used to screen for β-glucosidase activity in metagenomic libraries. plos.org The use of this compound would follow the same principle.

The development of such screening systems is crucial for the directed evolution of enzymes, where libraries of mutant enzymes are generated and screened for improved activity, stability, or altered substrate specificity. mdpi.com

Screening MethodPrincipleApplication
Plate-based Assay Colonies expressing the enzyme produce a fluorescent halo on an agar (B569324) plate containing the substrate.Initial screening of smaller libraries or validation of hits. plos.org
Fluorescence-Activated Cell Sorting (FACS) Individual cells are encapsulated with the substrate in droplets and sorted based on fluorescence. mdpi.comnih.govUltra-high-throughput screening of large expression libraries for novel or improved enzymes. mdpi.com

Studies on Bacterial Efflux Pump Mechanisms and Inhibitors

Bacterial efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the cell. plos.orgresearchgate.net They are a major mechanism of multidrug resistance in bacteria, making them important targets for the development of new therapeutic strategies. mdpi.comnih.gov Studying the function of these pumps and identifying inhibitors requires sensitive and reliable assays.

A related compound, fluorescein-di-β-D-galactopyranoside (FDG), has been effectively used to study efflux pump activity in Escherichia coli. plos.orgresearchgate.net This fluorogenic substrate is hydrolyzed by the intracellular enzyme β-galactosidase to produce fluorescein. plos.orgresearchgate.net Both FDG and the resulting fluorescein have been shown to be substrates for efflux pumps. plos.orgresearchgate.net

The principle of the assay is as follows: In wild-type cells with active efflux pumps, the influx of FDG is limited, and any fluorescein that is produced is rapidly pumped out, resulting in low intracellular fluorescence. plos.org In contrast, in mutant cells lacking key efflux pump components, or in the presence of an effective efflux pump inhibitor, FDG can enter the cell and the resulting fluorescein accumulates, leading to a significant increase in fluorescence. plos.org

This method has been used in conjunction with microfluidic devices to observe the effects of efflux pump inhibitors in real-time at the single-cell level. plos.orgplos.org By comparing the fluorescence in wild-type and efflux pump-deficient strains, and by testing the effects of potential inhibitors, researchers can gain insights into the specificity and mechanism of action of these compounds. plos.org

While these studies have used the galactopyranoside derivative, the same principle can be applied using this compound in bacterial strains that possess intracellular β-glucosidase activity. This would provide a valuable tool for investigating efflux pumps that recognize this specific substrate and for screening for inhibitors of these pumps.

Experimental SystemObservationInterpretation
Wild-type bacteria + FDG Low intracellular fluorescence. plos.orgActive efflux of both the substrate (FDG) and the product (fluorescein). plos.org
Efflux pump mutant + FDG High intracellular fluorescence. plos.orgImpaired efflux leads to accumulation of fluorescein. plos.org
Wild-type bacteria + FDG + Efflux pump inhibitor High intracellular fluorescence. plos.orgThe inhibitor blocks the efflux of fluorescein. plos.org

Research in Glycolipid Metabolism and Cellular Processes

This compound (FDGlu) and its derivatives serve as valuable tools for investigating the complex processes of glycolipid metabolism. Glycolipids are essential components of cell membranes and are involved in numerous cellular functions, including signaling and cell recognition. The metabolism of these molecules relies on a series of enzymes, including β-glucosidases, which catalyze the cleavage of glucose from glycolipids.

The core principle behind using FDGlu in this context is its fluorogenic nature. The intact molecule is non-fluorescent, but when acted upon by a β-glucosidase, it releases the highly fluorescent compound fluorescein. abcam.com This direct relationship between enzyme activity and fluorescence allows researchers to quantify the activity of specific β-glucosidases involved in cellular metabolic pathways. abcam.com

A significant area of research is the study of glucocerebrosidase (GCase), a lysosomal β-glucosidase that hydrolyzes glucosylceramide into glucose and ceramide. nih.gov Deficiencies in GCase activity are linked to Gaucher's disease, a lysosomal storage disorder, and are a significant risk factor for Parkinson's disease. To study this enzyme's function and screen for potential therapeutic agents, researchers have developed sophisticated assays.

One such method employs a cell-permeable derivative, 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu), to measure GCase activity within living cells using flow cytometry. nih.gov In this assay, PFB-FDGlu enters the cell and is cleaved by GCase in the lysosomes, releasing a fluorescent product. The intensity of the fluorescence within individual cells is directly proportional to the GCase activity. This technique allows for the efficient quantification of enzyme activity in specific cell populations, such as human monocytes, providing a powerful tool for studying disease mechanisms and evaluating the efficacy of treatments targeting GCase. nih.gov The use of a specific GCase inhibitor, such as conduritol B-epoxide, ensures that the measured fluorescence is specific to the activity of the target enzyme. nih.gov

Beyond GCase, another β-glucosidase, GBA2, located in the endoplasmic reticulum, also plays a role in glucosylceramide metabolism. researchgate.net The development of selective substrates and assays, including those based on fluorescein, is crucial for distinguishing the activity of these different enzymes and understanding their specific roles in maintaining glycolipid homeostasis and their involvement in various cellular processes. acs.org

Assay ComponentDescriptionPurposeReference
Substrate5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)A cell-permeable, non-fluorescent substrate that is cleaved by Glucocerebrosidase (GCase) to yield a fluorescent product. nih.gov
EnzymeGlucocerebrosidase (GCase)A lysosomal hydrolase that metabolizes glycolipids. Its activity is measured by the cleavage of the substrate. nih.gov
Detection MethodFlow CytometryQuantifies the fluorescence of individual cells, allowing for the measurement of GCase activity within a specific cell population (e.g., monocytes). nih.gov
InhibitorConduritol B-epoxideA specific inhibitor of lysosomal GCase used to ensure the specificity of the assay by blocking the target enzyme's activity. nih.gov

Applications in Cellulose (B213188) and Lignin (B12514952) Research

This compound is instrumental in the fields of cellulose and lignin research, primarily through its role as a substrate for β-glucosidases. These enzymes are critical in the biological degradation of lignocellulosic biomass, which is composed mainly of cellulose, hemicellulose, and lignin. redalyc.org The efficient conversion of this biomass into biofuels and other valuable bioproducts is a key area of biotechnology research.

FDGlu allows for the sensitive measurement of β-glucosidase activity. abcam.com By monitoring the rate of fluorescein release, researchers can assess the effectiveness of different β-glucosidase enzymes, often sourced from fungi like Aspergillus and Trichoderma species, which are known producers of cellulolytic enzymes. cdnsciencepub.com This is vital for screening and engineering more efficient enzymes for industrial applications. Research has focused on identifying and characterizing β-glucosidases with desirable properties, such as high specific activity and thermostability, for use in biorefineries. cdnsciencepub.com

Furthermore, fluorogenic substrates analogous to FDGlu, such as Fluorescein di-β-D-cellobioside (FCB), are used in high-throughput screening platforms to discover novel and improved cellulolytic enzymes for lignin valorization. researchgate.netrsc.org These screening methods enable the rapid analysis of large libraries of mutant enzymes, accelerating the development of biocatalysts capable of efficiently breaking down lignocellulosic feedstocks. rsc.org

Fungal SourceEnzymeSignificance in Lignocellulose DegradationReference
Aspergillus saccharolyticus (Strain AP)β-glucosidasesShowed higher specific activity (11.3 U/mg) and thermostability compared to commercial enzymes like Novozym 188, making it a strong candidate for onsite enzyme production. cdnsciencepub.com
Trichoderma reeseiCellulase system (including β-glucosidase)A primary source for industrial cellulases, but its native β-glucosidase activity is often insufficient, requiring supplementation for efficient cellulose hydrolysis. nih.gov
Aspergillus nigerβ-glucosidaseOften used to supplement T. reesei enzyme preparations to boost β-glucosidase activity and improve the efficiency of biomass conversion. cdnsciencepub.com
Trichoderma harzianum (ThBgl)GH1 β-glucosidaseAn engineered version of this enzyme showed high glucose tolerance, leading to enhanced glucose release from various plant biomass feedstocks. cam.ac.uk

Future Directions and Emerging Research Avenues for Fluorescein Beta D Glucopyranoside

The utility of fluorescein-beta-D-glucopyranoside as a fluorogenic substrate has paved the way for significant advancements in the study of β-glucosidase activity. However, ongoing research is focused on overcoming its limitations and expanding its applications. The future of this compound lies in the development of next-generation probes with enhanced capabilities, the exploration of new enzymatic targets, and its integration with cutting-edge imaging and computational technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fluorescein-β-D-glucopyranoside with high purity?

  • Methodological Answer : Fluorescein-β-D-glucopyranoside is typically synthesized via regioselective glycosylation. A common approach involves protecting group strategies to ensure specific β-D-glucopyranosyl linkage formation. For instance, DMAP-catalyzed acetylation can direct regioselectivity, as demonstrated in octyl β-D-glucopyranoside synthesis, where counterion interactions influence hydroxyl group reactivity . Fluorination methods using electrophilic reagents like Selectfluor may also be adapted, though epimeric mixtures require separation via acetylation and chromatography . Purity is validated using HPLC (≥95%) with UV/fluorescence detection .

Q. How can Fluorescein-β-D-glucopyranoside be detected and quantified in biological samples?

  • Methodological Answer : Detection leverages its fluorescent properties. Enzymatic assays coupled with fluorescence spectroscopy (ex/em ~490/514 nm) are standard. For quantification, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended. Calibration curves using certified reference standards (e.g., USP/EP) ensure accuracy . Mass spectrometry (LC-MS) further confirms identity and purity, particularly in complex matrices .

Advanced Research Questions

Q. How can low solubility of Fluorescein-β-D-glucopyranoside in organic solvents be addressed during experimental design?

  • Methodological Answer : Solubility limitations in hydrophobic solvents can be mitigated via co-solvent systems (e.g., DMSO-water mixtures) or derivatization. Acetylation of hydroxyl groups improves organic-phase solubility, as shown in octyl β-D-glucopyranoside studies . Alternatively, glycosylation with hydrophobic aglycones (e.g., fluorescein) enhances compatibility with mixed solvents, though this may alter substrate specificity .

Q. What strategies ensure substrate specificity when using Fluorescein-β-D-glucopyranoside in glycosidase assays?

  • Methodological Answer : Specificity challenges arise from cross-reactivity with related enzymes (e.g., β-galactosidases). To minimize interference:

  • Use competitive inhibitors (e.g., galactose analogs) to block off-target activity.
  • Validate assays with knockout cell lines or enzyme-specific inhibitors (e.g., conduritol B epoxide for β-glucosidases).
  • Optimize pH and temperature to favor target enzyme activity, as demonstrated in β-D-glucuronidase studies .

Q. How can regioselective modification of Fluorescein-β-D-glucopyranoside enhance its utility as a biochemical probe?

  • Methodological Answer : Regioselective functionalization (e.g., fluorination, acetylation) at specific hydroxyl groups can tailor probe properties. For example:

  • C2-fluorination increases metabolic stability and resistance to enzymatic cleavage, critical for in vivo imaging .
  • Acetylation at secondary hydroxyls (guided by DMAP counterion effects) modifies solubility without disrupting glycosidic bond recognition .
  • Conjugation with targeting moieties (e.g., biotin) via spacer arms enables localization in cell-specific assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in enzymatic activity data involving Fluorescein-β-D-glucopyranoside?

  • Methodological Answer : Contradictions often arise from impurities or assay conditions. Steps include:

  • Purity Validation : Re-analyze substrate purity via HPLC and LC-MS to rule out degradants (e.g., free fluorescein) .
  • Enzyme Source Variability : Compare activity across recombinant vs. crude enzyme preparations, noting post-translational modifications .
  • Kinetic Replicates : Perform Michaelis-Menten analyses in triplicate, adjusting for inner-filter effects in fluorescence assays .

Experimental Optimization

Q. What are best practices for optimizing fluorescence-based assays using Fluorescein-β-D-glucopyranoside?

  • Methodological Answer :

  • Quenching Control : Include controls with excess unlabeled substrate or fluorescence quenchers (e.g., KI) to assess background .
  • Dynamic Range : Titrate enzyme concentrations to maintain linear fluorescence increase over time (λex/em calibration critical) .
  • Temperature Stability : Pre-equilbrate reactions to avoid temperature-dependent fluorescence artifacts, as shown in hyaluronidase studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.